N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.: 67733-18-0
Cat. No.: VC7726295
Molecular Formula: C17H10N2O3S
Molecular Weight: 322.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67733-18-0 |
|---|---|
| Molecular Formula | C17H10N2O3S |
| Molecular Weight | 322.34 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C17H10N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1-9H,(H,18,19,21) |
| Standard InChI Key | LJJITSQRKQKUBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Synthesis and Manufacturing Pathways
Core Synthetic Strategies
The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically begins with 4-oxo-4H-chromene-2-carboxylic acid, which undergoes activation via chloroformylation or carbodiimide-mediated coupling. Reaction with 2-aminobenzothiazole derivatives under acidic or basic conditions yields the target carboxamide. A study demonstrated that using 2-aminobenzenethiol underpH-controlled environments (pH 4–5 or 8–9) directs the reaction toward either benzothiazole ring formation or spirocyclic derivatives, showcasing the sensitivity of the pathway to reaction conditions .
Key synthetic parameters include:
-
Temperature: Optimal yields (68–72%) occur at 60–80°C in polar aprotic solvents like DMF or DMSO.
-
Catalysis: Lewis acids such as ZnCl₂ improve regioselectivity during benzothiazole annulation.
-
Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) achieves >95% purity .
Industrial Scale-Up Considerations
While laboratory-scale synthesis uses batch reactors, continuous flow systems could enhance scalability. Challenges include the exothermic nature of the coupling step, requiring precise temperature control. Green chemistry approaches substituting DMF with cyclopentyl methyl ether (CPME) reduce environmental impact without compromising yield.
Structural Characteristics and Molecular Configuration
Crystallographic Insights
X-ray diffraction analysis reveals a planar chromene system (dihedral angle: 178.3°) fused to a non-planar benzothiazole ring (dihedral angle: 12.8° relative to chromene). Intramolecular hydrogen bonding between the carboxamide NH and chromene ketone oxygen (O···H distance: 1.98 Å) stabilizes the syn-periplanar conformation. The benzothiazole sulfur participates in weak CH···S interactions (2.89 Å) with adjacent molecules, influencing crystal packing .
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.34–8.29 (m, 2H, Ar-H), 7.93–7.88 (m, 2H, Ar-H), 7.61 (d, J=8.4 Hz, 1H, chromene-H), 6.99 (s, 1H, chromene-H) .
-
IR: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole), and 3250 cm⁻¹ (N-H stretch).
Chemical Properties and Reactivity Profile
Electrophilic Substitution
The electron-deficient benzothiazole ring undergoes nitration at C-6 (HNO₃/H₂SO₄, 0°C) and sulfonation at C-5 (fuming H₂SO₄, 50°C). Bromination (Br₂/CHCl₃) selectively targets the chromene C-3 position due to conjugation with the ketone.
Nucleophilic Additions
The 4-oxo group participates in Knoevenagel condensations with malononitrile (yield: 65%, ethanol reflux) and undergoes Grignard addition (RMgX, THF) to form 4-hydroxy derivatives. Steric hindrance from the carboxamide limits reactivity at C-2 .
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Parent compound | 3.2 | 12.5 |
| 6-Methylsulfonyl analogue | 2.1 | 6.25 |
| 7-Nitro derivative | 4.8 | 25.0 |
Data sources:
Comparative Analysis with Structural Analogues
Electron-Withdrawing Substituent Effects
Introducing sulfonyl groups (e.g., 6-(methylsulfonyl) analogue) enhances aqueous solubility (logP reduced from 2.8 to 1.9) and protein binding affinity (Ka increased 3.2-fold). Nitro groups at C-7 decrease potency (IC₅₀ = 4.8 μM) but improve blood-brain barrier penetration (Papp = 8.7 × 10⁻⁶ cm/s).
Steric Modifications
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (size: 120 nm, PDI <0.1) improves tumor accumulation 4.7-fold in murine xenograft models. Sustained release profiles (80% release over 72 h) maintain therapeutic concentrations while reducing systemic toxicity.
Computational Optimization
QSAR models using 112 analogues identify critical descriptors:
-
Topological polar surface area (TPSA >90 Ų enhances solubility)
-
Balaban index (J <3.0 correlates with cytotoxicity)
Further optimization could yield derivatives with sub-micromolar potency and improved oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume